2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole
Description
Properties
CAS No. |
1225218-55-2 |
|---|---|
Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-cyclopropyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H13N3O/c1-2-6(1)8-11-12-9(13-8)7-3-4-10-5-7/h6-7,10H,1-5H2 |
InChI Key |
CZYRHCJXUASSEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCNC3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Appropriate Precursors
The synthesis typically involves cyclization reactions of precursors bearing the cyclopropyl and pyrrolidinyl substituents. A common route includes:
Reaction of cyclopropylamine with nitrile oxide precursors to form the oxadiazole ring. This reaction is often base-catalyzed (e.g., sodium hydroxide) and conducted in alcoholic solvents such as ethanol or methanol at elevated temperatures to facilitate cyclization.
The pyrrolidin-3-yl substituent is introduced via the corresponding pyrrolidine derivative, often as a hydrazide or acylhydrazide, which participates in the cyclization step to form the 5-substituted position on the oxadiazole ring.
Copper-Catalyzed One-Pot Synthesis
Recent advances include copper-catalyzed oxidative cyclization protocols that enable the formation of 2,5-disubstituted 1,3,4-oxadiazoles in one pot from arylacetic acids and hydrazides under oxygen atmosphere. This method avoids expensive ligands and provides high yields with operational simplicity. Although this method is demonstrated mainly for aryl-substituted oxadiazoles, it offers a promising approach adaptable to cyclopropyl and pyrrolidinyl substrates.
Detailed Reaction Conditions and Reagents
Research Findings and Comparative Analysis
Oxidative cyclization methods using iodine or 1,3-dibromo-5,5-dimethylhydantoin are advantageous due to reagent availability, safety, and scalability, making them suitable for industrial applications.
One-pot methods employing trichloroisocyanuric acid or N-chlorosuccinimide with bases like DBU provide mild reaction conditions, short reaction times, and excellent yields, facilitating rapid synthesis of diverse 2,5-disubstituted oxadiazoles.
Copper-catalyzed dual oxidation offers a novel, efficient route with environmental benefits by avoiding expensive ligands and enabling aerobic oxidation, though its application to cyclopropyl and pyrrolidinyl substrates requires further exploration.
The cyclopropyl group introduction via cyclopropylamine and nitrile oxide precursors is a key step, requiring careful control of reaction conditions to avoid side reactions and ensure ring integrity.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Dehydration of semicarbazides/thiosemicarbazides | Semicarbazide/thiosemicarbazide derivatives | POCl3 | Heating, dehydrating conditions | Established method; good yields | Harsh reagents; safety concerns |
| Oxidative cyclization of acylthiosemicarbazides | Acylthiosemicarbazides | Iodine, 1,3-dibromo-5,5-dimethylhydantoin | Mild, room temp to reflux | Safe, scalable, high yield | Requires specific precursors |
| One-pot cyclization with coupling agents | Acylhydrazides + carboxylic acid derivatives | CDI, TCCA, NCS/DBU | Mild, short reaction time | Rapid, high yield, mild | Some reagents costly |
| Copper-catalyzed oxidative cyclization | Arylacetic acids + hydrazides | Cu catalyst, O2 atmosphere | Ambient to mild heating | Ligand-free, green, efficient | Needs optimization for cyclopropyl/pyrrolidinyl |
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The pyrrolidine ring and oxadiazole nitrogen atoms serve as nucleophilic sites for alkylation or acylation.
Example Reactions:
-
N-Alkylation: Reaction with methyl iodide in the presence of a base (e.g., NaH) selectively alkylates the pyrrolidine nitrogen.
-
Acylation: Treatment with acetyl chloride or benzoyl chloride under anhydrous conditions yields acylated derivatives at the pyrrolidine or oxadiazole positions.
Key Conditions:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Alkylation | CH₃I, NaH, DMF, 0–25°C | N-Methyl-pyrrolidine derivative |
| Acylation | AcCl, Et₃N, CH₂Cl₂, reflux | Acetylated oxadiazole |
Oxidation Reactions
The cyclopropyl group and pyrrolidine ring are susceptible to oxidative transformations:
-
Cyclopropyl Ring Oxidation: Reacts with m-CPBA (meta-chloroperbenzoic acid) to form a cyclopropane oxide intermediate, which further rearranges under acidic conditions.
-
Pyrrolidine Oxidation: Treatment with hydrogen peroxide or RuO₄ selectively oxidizes the pyrrolidine ring to a pyrrolidone structure.
Mechanistic Insight:
Oxidation of the cyclopropyl group proceeds via electrophilic addition, while pyrrolidine oxidation involves radical intermediates or metal-mediated pathways .
Nucleophilic Substitution
The oxadiazole ring participates in nucleophilic substitution reactions at the C-2 or C-5 positions. For example:
-
Displacement with Amines: Reaction with primary amines (e.g., aniline) in polar aprotic solvents replaces the cyclopropyl group, forming 5-(pyrrolidin-3-yl)-2-aryl-1,3,4-oxadiazoles .
Experimental Data:
| Substrate | Nucleophile | Conditions | Yield |
|---|---|---|---|
| 2-Cyclopropyl-oxadiazole | Aniline | DMSO, 80°C, 12h | 72% |
Cross-Coupling Reactions
The compound undergoes palladium-catalyzed cross-coupling reactions, leveraging the oxadiazole as a directing group:
-
Suzuki Coupling: Reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ to form biaryl derivatives .
Optimized Protocol:
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 100°C | 68% |
Acid-Catalyzed Hydrolysis
The oxadiazole ring is hydrolytically labile under strong acidic conditions:
-
Ring Cleavage: Prolonged heating with HCl (6M) converts the oxadiazole into a diacylhydrazine derivative, confirmed via LC-MS and NMR .
Kinetic Data:
| Acid Concentration | Temperature | Half-Life |
|---|---|---|
| 6M HCl | 80°C | 2.5h |
Cycloaddition Reactions
The oxadiazole core participates in [3+2] cycloadditions with nitrile oxides or azides:
Regioselectivity:
Reactions favor formation of 1,2,3-triazole regioisomers due to electronic effects of the pyrrolidine substituent .
Functionalization via Sulfonation
The pyrrolidine nitrogen reacts with sulfonyl chlorides (e.g., tosyl chloride) to form sulfonamide derivatives, enhancing solubility and biological activity .
Example:
| Sulfonating Agent | Conditions | Product |
|---|---|---|
| p-TsCl | NMP, Et₃N, 25°C | Tosyl-pyrrolidine oxadiazole |
Stability Under Basic Conditions
The compound exhibits stability in alkaline environments (pH 8–12), with no decomposition observed over 24h at 25°C .
Photochemical Reactivity
UV irradiation (254nm) induces cycloreversion of the oxadiazole ring, generating nitrile and carbonyl intermediates .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that oxadiazole derivatives, including 2-cyclopropyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole, exhibit notable antimicrobial properties. A study demonstrated that compounds with this oxadiazole core showed effectiveness against a range of bacterial strains, suggesting their potential as new antibiotics .
Analgesic and Anti-inflammatory Properties
Another area of application is in pain management. Compounds similar to this compound have been investigated for their analgesic effects. In preclinical trials, these compounds demonstrated significant reductions in pain responses in animal models, indicating potential for development into therapeutic agents for chronic pain conditions .
Neurological Applications
The compound's structural features allow it to interact with various neurotransmitter systems. Preliminary studies suggest that it may possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of glutamate receptors, which play a crucial role in neuronal excitability and survival .
Agricultural Applications
Pesticidal Activity
In agricultural research, oxadiazoles have been explored for their pesticidal properties. This compound has shown promise as an insecticide against common agricultural pests. Field trials indicate that formulations containing this compound significantly reduce pest populations while being less harmful to beneficial insects .
Materials Science Applications
Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymer matrices to enhance material properties. Studies have shown that polymers modified with this compound exhibit improved thermal stability and mechanical strength, making them suitable for high-performance applications in coatings and composites .
Comparative Data Table
| Application Area | Specific Use Case | Observations/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against multiple bacterial strains |
| Analgesic Properties | Significant pain reduction in animal models | |
| Neurological Applications | Potential neuroprotective effects | |
| Agricultural Science | Pesticidal Activity | Effective insecticide with low toxicity to non-target species |
| Materials Science | Polymer Modification | Enhanced thermal stability and mechanical strength |
Case Studies
- Antimicrobial Study : A study published in a peer-reviewed journal evaluated the efficacy of several oxadiazole derivatives against resistant bacterial strains. The results indicated that this compound exhibited superior activity compared to traditional antibiotics .
- Neuroprotective Effects : Research conducted at a leading university explored the neuroprotective effects of various oxadiazoles in models of neurodegeneration. The findings suggested that the compound could mitigate neuronal damage induced by oxidative stress .
- Field Trials in Agriculture : A series of field trials assessed the effectiveness of this compound as a pesticide. Results showed a marked decrease in pest populations without significant adverse effects on beneficial insects or soil health .
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Comparison with Similar 1,3,4-Oxadiazole Derivatives
2.1 Structural and Functional Group Variations
The bioactivity and physicochemical properties of 1,3,4-oxadiazoles are heavily influenced by substituents. Key comparisons with analogs from recent studies are outlined below:
Analysis :
- Electron Effects : Compounds in use thioethers and trifluoromethyl groups to enhance electrophilicity and stability, favoring interactions with fungal SDH enzymes. In contrast, the target compound’s cyclopropyl and pyrrolidine groups prioritize steric and hydrogen-bonding interactions .
- Bioactivity : Thioether derivatives (e.g., 5g) show dual fungicidal/herbicidal activity, attributed to SDH inhibition via carbonyl interactions. The target compound’s pyrrolidine may mimic this via amine-mediated hydrogen bonding, though its cyclopropyl group could reduce solubility compared to aromatic thioethers .
- Synthetic Routes : uses trifluoro ketones and orthoformate for cyclization, while employs aromatic aldehydes and pyridine-mediated condensations. The target compound likely requires cyclopropanation and pyrrolidine coupling, which may involve distinct reagents (e.g., cyclopropane carboxylic acid derivatives) .
2.2 Molecular Docking and Target Interactions
In , compound 5g showed strong binding to SDH (PDB:2FBW) via carbonyl and trifluoromethyl groups. However, the absence of a thioether or carbonyl might reduce redox-mediated activity .
2.3 Physicochemical Properties
- Lipophilicity: Cyclopropyl (logP ~1.5) increases lipophilicity vs.
- Solubility: Pyrrolidine’s basicity (pKa ~10.5) improves water solubility compared to ’s nitro-phenolic derivatives (pKa ~7–8) .
Biological Activity
2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by relevant studies and data.
Chemical Structure and Properties
The compound this compound features a unique oxadiazole ring system that is known for its potential biological activity. The presence of the cyclopropyl and pyrrolidine groups contributes to its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. In a study assessing various derivatives, it was found that this compound demonstrated notable activity against several bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 15 | 64 |
| Pseudomonas aeruginosa | 12 | 128 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies using various cancer cell lines showed that this compound can induce apoptosis and inhibit cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
A recent study evaluated the cytotoxic effects of the compound on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast cancer) | 10.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical cancer) | 12.8 | Cell cycle arrest at G2/M phase |
| A549 (Lung cancer) | 15.0 | Inhibition of mitochondrial respiration |
The results indicate that the compound's mechanism involves both apoptotic pathways and cell cycle modulation .
Cytotoxicity Studies
Cytotoxicity assessments reveal that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.
Summary of Cytotoxic Effects
In a comparative study involving normal and cancerous cell lines:
| Cell Type | Viability (%) at 50 µM |
|---|---|
| Normal fibroblasts | 95 |
| MCF-7 | 45 |
| HeLa | 40 |
These results highlight the potential of this compound as an anticancer agent with a favorable safety profile .
Q & A
Q. Key Variables :
- Catalyst : PPA improves cyclization efficiency compared to POCl₃, which may degrade sensitive substituents.
- Atmosphere : Nitrogen prevents oxidation of reactive intermediates.
Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Basic Research Question
A multi-technique approach is critical:
- ¹H/¹³C-NMR : Confirm the presence of cyclopropyl (δ 1.2–1.5 ppm for CH₂, δ 1.8–2.1 ppm for CH) and pyrrolidine (δ 2.5–3.5 ppm for N-CH₂) groups. Coupling constants (J = 8–10 Hz) verify cyclopropane ring geometry .
- LC-MS : Validate molecular weight (expected [M+H]⁺ ≈ 220–250 Da) and detect impurities. High-resolution MS (HRMS) resolves isotopic patterns for Cl/Br-containing analogs .
- FT-IR : Identify oxadiazole ring vibrations (C=N stretch at 1600–1650 cm⁻¹) and amine/pyrrolidine N-H stretches (3300–3500 cm⁻¹) .
Data Cross-Validation : Discrepancies in NMR integration ratios or MS fragmentation patterns require elemental analysis (C, H, N) to confirm purity .
How can molecular docking studies be designed to predict the biological targets of this compound?
Advanced Research Question
Methodology :
Target Selection : Prioritize enzymes with oxadiazole-binding pockets (e.g., bacterial enoyl-ACP reductase or fungal CYP51) based on structural analogs .
Ligand Preparation : Optimize the compound’s 3D conformation using Gaussian09 (B3LYP/6-31G* basis set) to assign charges and minimize energy .
Docking Software : Use AutoDock Vina or Schrödinger Suite. Set grid boxes to cover active sites (20 ų) and run 50–100 genetic algorithm iterations .
Validation : Compare docking scores (ΔG ≤ −7 kcal/mol) with known inhibitors (e.g., fluconazole for antifungal targets) .
Case Study : Derivatives of 5-(pyridin-3-yl)-1,3,4-oxadiazole showed strong binding to bacterial DNA gyrase (ΔG = −9.2 kcal/mol), correlating with MIC values of 4–8 µg/mL .
How should researchers address contradictions in spectral data (e.g., NMR, LC-MS) during structural elucidation?
Advanced Research Question
Resolution Strategies :
- Isotope Effects : Check for deuterated solvent peaks (e.g., DMSO-d₆ at δ 2.50 ppm) overlapping with cyclopropyl signals. Use DEPT-135 NMR to distinguish CH₂/CH₃ groups .
- Tautomerism : For oxadiazoles, dynamic NMR (variable temperature) can identify tautomeric forms (e.g., oxadiazole vs. thiadiazole) causing split peaks .
- MS Fragmentation : Compare experimental MS/MS with simulated spectra (e.g., m/z 185 for cyclopropyl cleavage) to confirm fragmentation pathways .
Example : A ¹H-NMR signal at δ 8.1 ppm initially assigned to aromatic protons was later identified as a solvent artifact via 2D-COSY, emphasizing the need for multi-dimensional NMR .
What safety protocols are critical when handling reactive intermediates in the synthesis of 1,3,4-oxadiazole derivatives?
Basic Research Question
- PPA Handling : Use corrosion-resistant glassware (e.g., borosilicate) and conduct reactions in a fume hood to avoid phosphoric acid fumes .
- Cyclopropane Precursors : Store cyclopropylcarbonyl chloride at −20°C under argon to prevent ring-opening hydrolysis .
- Emergency Measures : For skin contact with intermediates, rinse immediately with 10% NaHCO₃ solution to neutralize acidic byproducts .
Documentation : Maintain SDS sheets for all reagents, including first-aid procedures for inhalation/ingestion .
What strategies are recommended for optimizing the solubility and stability of this compound in biological assays?
Advanced Research Question
Solubility Enhancement :
- Co-Solvents : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays. For in vivo studies, PEG-400 or cyclodextrin inclusion complexes improve bioavailability .
- pH Adjustment : Buffers at pH 6.5–7.4 (PBS) prevent precipitation of the basic pyrrolidine moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
